Potassium 2-carboxy-4,6-diiodophenolate

Description

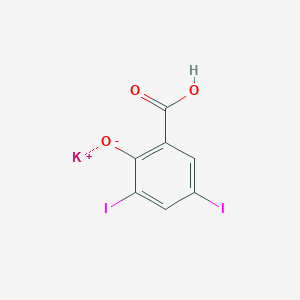

Potassium 2-carboxy-4,6-diiodophenolate (CAS: 1015937-56-0) is a phenolic derivative characterized by a carboxy group at the 2-position and iodine substituents at the 4- and 6-positions on the aromatic ring. The potassium salt form enhances its solubility in polar solvents, making it suitable for applications in coordination chemistry and materials science.

Properties

Molecular Formula |

C7H3I2KO3 |

|---|---|

Molecular Weight |

428.00 g/mol |

IUPAC Name |

potassium;2-carboxy-4,6-diiodophenolate |

InChI |

InChI=1S/C7H4I2O3.K/c8-3-1-4(7(11)12)6(10)5(9)2-3;/h1-2,10H,(H,11,12);/q;+1/p-1 |

InChI Key |

SNHIVWOGVZUVLO-UHFFFAOYSA-M |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)[O-])I)I.[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium 2-carboxy-4,6-diiodophenolate can be synthesized through a series of chemical reactions involving the iodination of phenol derivatives followed by carboxylation. The typical synthetic route involves the following steps:

Iodination: Phenol is treated with iodine and an oxidizing agent to introduce iodine atoms at the 4 and 6 positions of the phenol ring.

Carboxylation: The diiodophenol is then subjected to carboxylation using carbon dioxide under basic conditions to introduce the carboxylate group at the 2 position.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Potassium 2-carboxy-4,6-diiodophenolate undergoes various chemical reactions, including:

Oxidation: The phenolate ring can be oxidized to form quinones.

Reduction: The iodine atoms can be reduced to form deiodinated derivatives.

Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions include quinones, deiodinated phenol derivatives, and substituted phenol compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Potassium 2-carboxy-4,6-diiodophenolate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex aromatic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific enzymes or receptors.

Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of potassium 2-carboxy-4,6-diiodophenolate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenolate group can act as a nucleophile, participating in various biochemical reactions. The iodine atoms may also play a role in modulating the compound’s reactivity and binding affinity to its targets.

Comparison with Similar Compounds

Structural and Substituent Effects

- Iodine vs. In contrast, nitro groups (e.g., in 2-carboxy-4,6-dinitrophenolate) are electron-withdrawing, increasing acidity and enabling strong hydrogen-bonding interactions in pharmaceutical salts . Chloro-substituted analogs (e.g., 2-Chloro-4,6-diiodophenol) exhibit reduced solubility due to halogen-halogen interactions .

Metal Coordination and Ligand Behavior

- Schiff Base Ligands: The IIP ligand (2-iminomethyl-4,6-diiodophenolate) forms stable mononuclear Ni(II) and dinuclear Cu(II) complexes, demonstrating tridentate coordination via the imine nitrogen and phenolic oxygen .

Crystal Structure and Hydrogen Bonding

- Dinitrophenolate Salts: The 2-carboxy-4,6-dinitrophenolate anion forms extensive hydrogen-bonded networks (e.g., R₂²(8) motifs) in pharmaceutical salts, stabilized by interactions between sulfonamide NH groups and nitro/carboxy oxygen atoms . Similar patterns may occur in this compound, though iodine's larger atomic radius could disrupt close packing.

Commercial and Practical Considerations

- The synthesis of Schiff base derivatives (e.g., IIP) involves condensation reactions with salicylaldehyde, suggesting comparable synthetic complexity for the carboxy-substituted analog .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.